2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one
Description
2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one is a sulfur-containing polycyclic aromatic compound characterized by fused benzothiol rings and a ketone group. Its structure features a conjugated system with a central oxo group, which influences its electronic properties and reactivity.
Properties
CAS No. |
3989-75-1 |
|---|---|
Molecular Formula |
C24H12O2S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2E)-2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one |
InChI |
InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H/b24-23+ |
InChI Key |
RNJIWICOCATEFH-WCWDXBQESA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C\4/C(=O)C5=C(S4)C=CC6=CC=CC=C65)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |
Other CAS No. |
3989-75-1 |
Origin of Product |
United States |
Biological Activity
2-(1-Oxobenzo[e] benzothiol-2-ylidene)benzo[e] benzothiol-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-(1-Oxobenzo[e] benzothiol-2-ylidene)benzo[e] benzothiol-1-one is . The compound features a complex structure that includes benzothiol and oxobenzothiol moieties, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to 2-(1-Oxobenzo[e] benzothiol-2-ylidene)benzo[e] benzothiol-1-one exhibit various biological activities, including:
- Anticancer Activity : Several studies have evaluated the cytotoxic effects of related benzothiazole derivatives against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating possible use as an antimicrobial agent.
Case Studies and Research Findings
A study focusing on benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. Notably, a compound with a similar structure exhibited IC50 values ranging from 0.24 to 0.92 µM against multiple cancer cell lines, showcasing its potency (Table 1) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | |
| 18e | SK-N-SH | 0.41 | |
| 18e | HT29 | 0.92 | |
| 18e | MKN-45 | 0.75 | |
| 18e | MDA-MB-231 | 0.24 |
The structure-activity relationship (SAR) studies indicated that the presence of specific functional groups significantly enhances the anticancer properties of these compounds. For example, the introduction of electron-withdrawing groups improved cytotoxicity against cancer cells.
Research Findings
The antimicrobial potential of benzothiazole derivatives has also been explored extensively. A recent study evaluated various derivatives against Gram-positive and Gram-negative bacterial strains, revealing selective antibacterial activity primarily against Bacillus subtilis (Table 2) .
Scientific Research Applications
Dye Chemistry
One of the primary applications of 2-(1-Oxobenzo[e] benzothiol-2-ylidene)benzo[e] benzothiol-1-one is in the field of dye chemistry. It is classified as a vat dye , which is known for its excellent lightfastness and washfastness properties. The dye is particularly useful in:
- Textile Industry : Used for dyeing cotton and other cellulose fibers due to its ability to form stable complexes with fabric materials.
- Leather Coloring : Provides a rich brown color that is durable and resistant to fading.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including:
- Condensation Reactions : Useful in synthesizing more complex organic molecules.
- Electrophilic Substitution : Can act as a substrate for further functionalization, leading to the development of new materials.
Photoconductive Materials
Research indicates that compounds similar to 2-(1-Oxobenzo[e] benzothiol-2-ylidene)benzo[e] benzothiol-1-one are being explored for use in photoconductive materials. These materials are essential in:
- Electrophotographic Elements : Used in imaging technologies where charge transport layers are crucial for image formation.
Biological Studies
Emerging studies suggest potential applications in biological systems, particularly due to the compound's ability to interact with biological macromolecules. This opens avenues for:
- Antimicrobial Agents : Investigating its efficacy against various pathogens.
- Drug Development : Exploring its role as a lead compound for developing new therapeutic agents.
Case Study 1: Textile Application
A study published in a textile journal highlighted the effectiveness of Vat Brown 5 in dyeing cotton fabrics. The results showed that fabrics dyed with this compound exhibited superior lightfastness compared to other synthetic dyes, making it a preferred choice for outdoor textiles.
Case Study 2: Photoconductive Research
In research focusing on electrophotographic materials, scientists demonstrated that incorporating this compound into charge transport layers significantly improved the efficiency of imaging devices. The study concluded that its unique electronic properties contributed positively to the performance metrics of these devices.
Recent investigations into the antimicrobial properties of this compound revealed promising results against several bacterial strains. This research suggests potential applications in developing new antimicrobial treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds

Key Observations :
- Compound 4a () shares sulfur-containing heterocycles but lacks the fused thiolone system of the target. Its methoxy and phenyl substituents enhance solubility compared to the target’s rigid core .
- OEG-BTBT () features a benzothienobenzothiophene backbone with alkoxy side chains, optimizing charge transport in organic electronics. The target compound’s lack of solubilizing groups may limit its processability .
- The benzodioxole-thiosemicarbazide derivative () highlights how heteroatom positioning (O vs. S) and hydrogen-bonding motifs (N–H⋯S) influence crystal packing, a feature relevant to the target’s solid-state behavior .
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectroscopic Data
Analysis :
Preparation Methods
Condensation-Based Synthesis
One common approach to synthesizing this compound involves condensation reactions under acidic conditions. For example, condensation of 3′,4′-(methylenedioxy)acetophenone with thiosemicarbazide derivatives can yield related benzothiazole compounds, which can be further elaborated to the target molecule. This method leverages the nucleophilic attack of thiosemicarbazide on carbonyl groups, followed by cyclization and dehydration steps to form the benzothiazole rings.
Nucleophile-Induced Ring Contraction Approach
A novel and effective synthetic route to benzothiazole-fused compounds, including analogs of 2-(1-Oxobenzo[e]benzothiol-2-ylidene)benzo[e]benzothiol-1-one, is based on nucleophile-induced ring contraction of 1,4-thiazine rings in pyrrolo[2,1-c]benzothiazine-1,2,4-triones. This method involves the following key steps:
- Starting from aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones, nucleophiles such as alkanols, benzylamine, or arylamines attack the electrophilic centers.
- This nucleophilic attack induces cleavage of the S–C bond in the 1,4-thiazine ring, leading to ring contraction and formation of the 1,3-benzothiazole core.
- The intermediate thiol species undergo intramolecular cyclization and prototropic shifts to yield the pyrrolo[2,1-b]benzothiazole derivatives, structurally related to the target compound.
This method is advantageous due to its relatively mild conditions, good yields, and the ability to introduce various substituents by choosing different nucleophiles.
Mechanistic Insights
The mechanism involves nucleophilic attack at the electrophilic carbonyl carbon adjacent to the sulfur atom, leading to cleavage of the S–C bond in the thiazine ring. This generates a thiol intermediate that cyclizes intramolecularly to form the fused benzothiazole ring system. A 1,3-prototropic shift finalizes the formation of the stable pyrrolobenzothiazole structure.
Retrosynthetic Analysis and Synthetic Planning
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acidic Condensation | Condensation of acetophenone derivatives with thiosemicarbazides | Simple, well-established | May require purification steps |
| Nucleophile-Induced Ring Contraction | Use of nucleophiles to contract 1,4-thiazine rings | Mild conditions, good yields, versatile | Requires specific starting materials |
| AI-Assisted Retrosynthesis | Computational prediction of synthetic routes | Efficient planning, high accuracy | Dependent on database completeness |
Q & A
Q. What experimental methods are recommended for synthesizing 2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one?
A common approach involves the condensation of 3′,4′-(methylenedioxy)acetophenone with thiosemicarbazide derivatives under acidic conditions. For example, refluxing equimolar amounts of the ketone and 4-methylthiosemicarbazide in ethanol with catalytic HCl for 6 hours, followed by slow solvent evaporation to obtain crystalline products . Purification via recrystallization (e.g., using DMSO) ensures high yields and structural integrity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Stoe IPDS-1) at low temperatures (200 K) to minimize thermal motion artifacts. Structure solution and refinement rely on programs like SHELXS97 (for initial phasing) and SHELXL97 (for least-squares refinement), which handle anisotropic displacement parameters and hydrogen-bonding networks . The final structure is validated using tools like ORTEP-3 for visualizing anisotropic ellipsoids .
Q. What spectroscopic techniques confirm the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups like C=S (thione) and N-H bonds. Mass spectrometry (MS) verifies molecular weight. For crystalline samples, SC-XRD provides unambiguous confirmation of bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How are crystallographic disorders in methyl or hydrogen atoms resolved during refinement?
Partial occupancy modeling is employed for disordered groups. For example, methyl hydrogens in two distinct positions can be refined with occupancy ratios (e.g., 0.5:0.5 or 0.75:0.25) using constraints in SHELXL97 . Difference Fourier maps guide hydrogen placement, while isotropic displacement parameters (Uiso) are constrained to 1.2–1.5×Ueq of the parent atom .
Q. What strategies are used to analyze intermolecular interactions and their impact on crystal packing?
Hydrogen-bonding networks (e.g., N–H⋯S and N–H⋯N) are quantified using geometric criteria (distance and angle thresholds). Software like Mercury or PLATON identifies interaction motifs (e.g., dimers, chains). For example, anti-parallel N–H⋯S hydrogen bonds form 2D layers parallel to the bc-plane, stabilizing the crystal lattice . Energy frameworks (Hirshfeld surface analysis) further evaluate interaction contributions to lattice energy.
Q. How can discrepancies in crystallographic data (e.g., Rint > 0.05) be mitigated?
High redundancy in data collection (e.g., >10 measurements per reflection) reduces random errors. Scaling and absorption corrections (e.g., SADABS) address systematic variations. For high Rint, twinning or pseudo-symmetry should be investigated. SHELXL2018 supports twin-law refinement for overlapping reflections .
Q. What advanced computational methods complement experimental data for this compound?
Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, validating experimental bond lengths/angles. Molecular docking studies predict binding affinities for biological targets (e.g., carbonic anhydrase isoforms), guiding medicinal chemistry applications .
Methodological Challenges
Q. How are anisotropic displacement parameters (ADPs) interpreted in structural reports?
ADPs, visualized as ellipsoids in ORTEP , quantify atomic vibration directions. High anisotropy in sulfur or oxygen atoms may indicate strong directional interactions (e.g., hydrogen bonds). Refinement in SHELXL uses the ISOR and DELU restraints to prevent over-parameterization .
Q. What protocols ensure reproducibility in synthesizing derivatives with modified bioactivity?
Systematic variation of substituents (e.g., replacing methyl groups with halogens) requires controlled stoichiometry and reaction monitoring (TLC/HPLC). Green chemistry approaches, such as CO2-assisted cyclization of 2-aminobenzenethiols, improve sustainability but demand precise pressure/temperature control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

